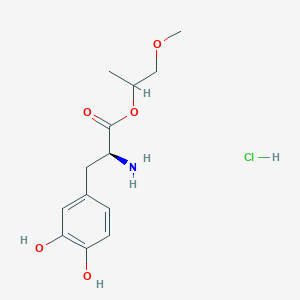
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride is a chemical compound with a complex structure It is characterized by the presence of a methoxy group, an amino group, and a dihydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride typically involves multiple steps. The starting materials and reagents used in the synthesis can vary, but common steps include:
Formation of the methoxypropan-2-yl group: This can be achieved through the reaction of propylene oxide with methanol under acidic or basic conditions.
Introduction of the amino group: This step often involves the use of a protecting group to prevent unwanted reactions. The amino group can be introduced through reductive amination or other suitable methods.
Attachment of the dihydroxyphenyl group: This step may involve the use of a coupling reagent such as EDCI or DCC to facilitate the formation of an ester bond between the amino acid and the dihydroxyphenyl group.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help improve the efficiency and yield of the synthesis. Additionally, purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can lead to the formation of quinones, while reduction of the amino group can yield secondary or tertiary amines.
科学研究应用
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can interact with enzymes and receptors, leading to various biological effects. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
- 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
- 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate sulfate
- 1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate phosphate
Uniqueness
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride is unique due to its specific combination of functional groups and its ability to form a hydrochloride salt. This combination of features can influence its solubility, stability, and reactivity, making it distinct from other similar compounds.
属性
分子式 |
C13H20ClNO5 |
|---|---|
分子量 |
305.75 g/mol |
IUPAC 名称 |
1-methoxypropan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO5.ClH/c1-8(7-18-2)19-13(17)10(14)5-9-3-4-11(15)12(16)6-9;/h3-4,6,8,10,15-16H,5,7,14H2,1-2H3;1H/t8?,10-;/m0./s1 |
InChI 键 |
IZGNLEOEHHTQET-LQRGNCEWSA-N |
手性 SMILES |
CC(COC)OC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.Cl |
规范 SMILES |
CC(COC)OC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


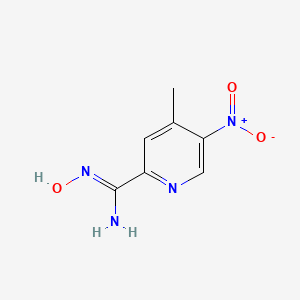
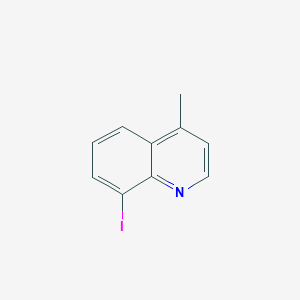

![(E)-N-[(4-Bromopyridin-3-YL)methylidene]hydroxylamine](/img/structure/B13652816.png)
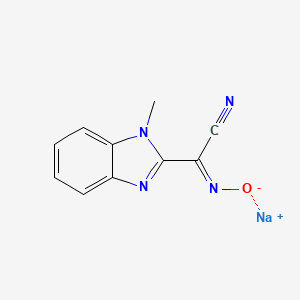
![tert-Butyl 6-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652835.png)
![tert-Butyl 4-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13652843.png)


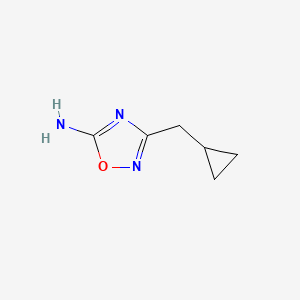
![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13652881.png)
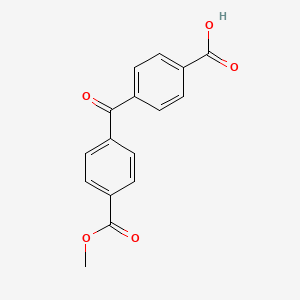

![2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)
